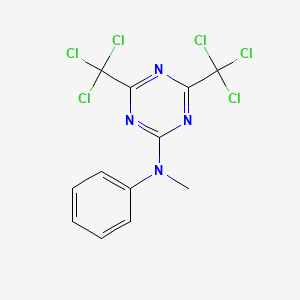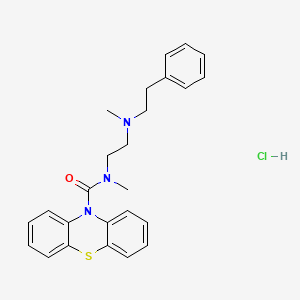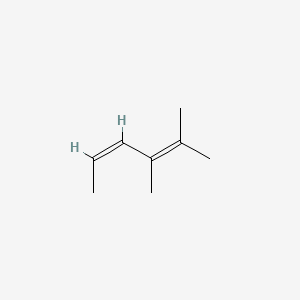
(Z)-2,4-Hexadiene, 2,3-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2,4-Hexadiene, 2,3-dimethyl- is an organic compound belonging to the class of alkenes. It is characterized by the presence of two double bonds and two methyl groups attached to the carbon chain. The compound’s structure is denoted by the (Z) configuration, indicating that the highest priority substituents on each end of the double bond are on the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,4-Hexadiene, 2,3-dimethyl- can be achieved through various methods, including:
Alkene Metathesis: This method involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. Catalysts such as Grubbs’ catalyst are commonly used.
Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions, leading to the formation of the desired diene.
Wittig Reaction: This reaction involves the use of phosphonium ylides to convert carbonyl compounds into alkenes, which can then be further modified to obtain the desired diene.
Industrial Production Methods
Industrial production of (Z)-2,4-Hexadiene, 2,3-dimethyl- typically involves large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2,4-Hexadiene, 2,3-dimethyl- undergoes various chemical reactions, including:
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon (Pd/C) can convert the diene into a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: mCPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.
Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (Cl2, Br2) in the presence of light or radical initiators.
Major Products
Epoxides: Formed through epoxidation reactions.
Diols: Produced via hydroxylation.
Halogenated Derivatives: Resulting from halogenation reactions.
Wissenschaftliche Forschungsanwendungen
(Z)-2,4-Hexadiene, 2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Z)-2,4-Hexadiene, 2,3-dimethyl- involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The double bonds in the compound can react with electrophiles, leading to the formation of addition products.
Radical Reactions: The compound can undergo radical reactions, forming new carbon-carbon bonds.
Catalytic Reactions: Catalysts can facilitate the transformation of the compound into various products through different reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-2-butene: Another diene with similar structural features but different reactivity.
2,4-Hexadiene: Lacks the methyl substituents, leading to different chemical properties.
2,3-Dimethyl-1,3-butadiene: A related diene with different double bond positions.
Uniqueness
(Z)-2,4-Hexadiene, 2,3-dimethyl- is unique due to its specific (Z) configuration and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
32461-38-4 |
|---|---|
Molekularformel |
C8H14 |
Molekulargewicht |
110.20 g/mol |
IUPAC-Name |
(4Z)-2,3-dimethylhexa-2,4-diene |
InChI |
InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6H,1-4H3/b6-5- |
InChI-Schlüssel |
XPQJKTHTVOZXGD-WAYWQWQTSA-N |
Isomerische SMILES |
C/C=C\C(=C(C)C)C |
Kanonische SMILES |
CC=CC(=C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





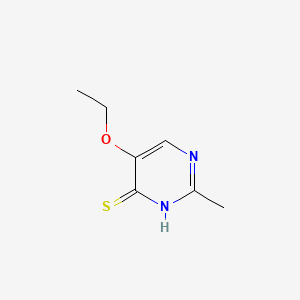

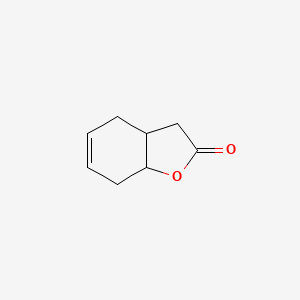
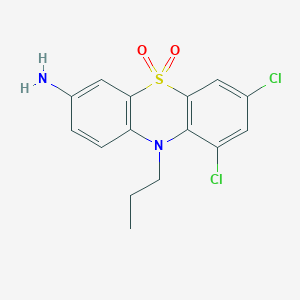
![1-N,4-N-bis[(2-ethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14685351.png)
![triazanium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B14685359.png)


![6-Methyl-9,10-dihydrobenzo[b]naphtho[2,3-d]thiophen-7(8h)-one](/img/structure/B14685381.png)
